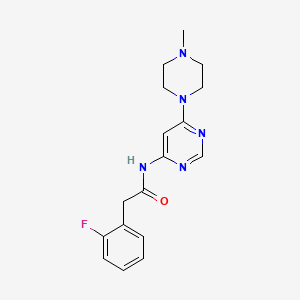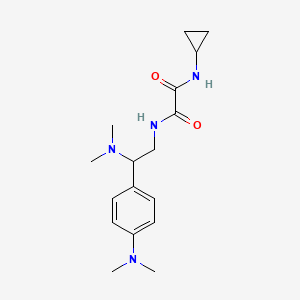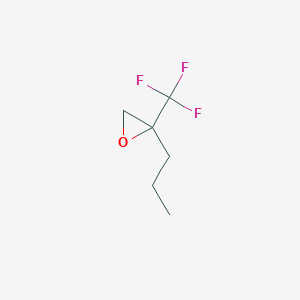
2-Propyl-2-(trifluoromethyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Propyl-2-(trifluoromethyl)oxirane” is also known as “2-(Trifluoromethyl)oxirane” and has the molecular formula C3H3F3O . It is a fluorinated organic compound with the chemical formula C6H3F7O . It is a colorless liquid with a faint odor, and is commonly used as a reactive intermediate in the synthesis of various fluorinated compounds .
Synthesis Analysis
The synthesis of “2-Propyl-2-(trifluoromethyl)oxirane” involves the reaction of 3,3,3-trifluoropropene with N-bromosuccinimide in acetic acid at 65—70 °C, which affords 3-acetoxy-2-bromo-1,1,1-trifluoropropane. When treated with an alkali, the latter is readily converted into (trifluoromethyl)oxirane .
Molecular Structure Analysis
The molecular structure of “2-Propyl-2-(trifluoromethyl)oxirane” is characterized by its molecular formula C3H3F3O . It has an average mass of 112.050 Da and a monoisotopic mass of 112.013596 Da .
Physical And Chemical Properties Analysis
“2-Propyl-2-(trifluoromethyl)oxirane” has a boiling point of 81 °C and a density of 0.975 g/mL at 25 °C . Its refractive index is 1.32 .
Applications De Recherche Scientifique
Synthesis and Stereochemistry
- Enantiomeric Purity and Synthesis : 2-Propyl-2-(trifluoromethyl)oxirane is used in the synthesis of enantiomerically pure trifluorolactic acids, demonstrating potential in synthetic chemistry for producing enantiomerically pure compounds (Bussche-Hünnefeld et al., 1992).
Chemical Reactivity and Catalysis
- Regio- and Diastereoselective Reactions : This compound is involved in regio- and diastereoselective ring-opening reactions, illustrating its potential in producing specific chiral compounds, which is essential in pharmaceutical synthesis (Li et al., 2010).
- Phase Transfer Catalysis : Its reaction with alcohols under phase transfer catalysis conditions highlights its versatility in organic synthesis, particularly in the production of tertiary alcohols (Petrov, 2004).
- Stereospecific Alkylation : The stereospecific alkylation of alpha-trifluoromethyl oxiranyl anion derived from 2-Propyl-2-(trifluoromethyl)oxirane demonstrates its role in creating optically active trifluoromethylated tertiary alcohols (Yamauchi et al., 2002).
Pharmaceutical Applications
- Anti-malarial Activity : Derivatives of 2-Propyl-2-(trifluoromethyl)oxirane have shown potent anti-malarial activity, making it valuable in drug discovery and medicinal chemistry (Dalal et al., 2019).
Material Science and Polymer Chemistry
- Elastomeric Properties : Variants of this compound, such as poly((2-chloroethyl)oxirane), exhibit elastomeric properties and reactivity, indicating its potential in creating new polyether elastomers (Shih et al., 1982).
Molecular Interactions and Spectroscopy
- Weak Hydrogen Bonds : The oxirane-trifluoromethane dimer, involving 2-Propyl-2-(trifluoromethyl)oxirane, shows weak hydrogen bonding interactions, contributing to the understanding of non-covalent interactions in molecular chemistry (Alonso et al., 2004).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-propyl-2-(trifluoromethyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c1-2-3-5(4-10-5)6(7,8)9/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHNQWUHAOYZCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CO1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


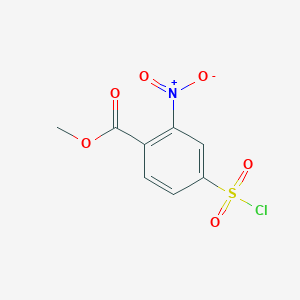
![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2627277.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2627280.png)
![3-(1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2627283.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide](/img/structure/B2627285.png)
![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2627286.png)
![1-[4-[4-(2,4-Dimethoxybenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2627287.png)
![9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride](/img/structure/B2627288.png)
![6-fluoro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2627289.png)
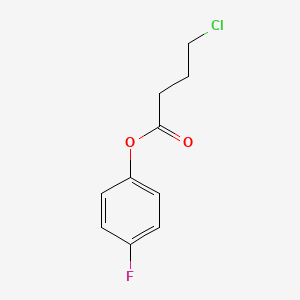
![N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]isonicotinamide](/img/structure/B2627291.png)
